Calcein UltraBlue™ AM

Multiplexed live/dead assay Cell viability Flow cytometry panel design

Standard green Calcein AM cannot be multiplexed with GFP/FITC probes without spectral bleed-through, and Calcein Blue AM lacks photostability for time-lapse imaging. Calcein UltraBlue™ AM resolves these constraints. - Occupies the DAPI/Pacific Blue channel (Ex/Em 359/458 nm), leaving FITC and red channels fully available for co-stains. - Exhibits higher photostability and stronger fluorescence at physiological pH than Calcein Blue, reducing signal decay during sequential acquisitions. - Compatible with 350 nm UV and 405 nm violet laser lines on flow cytometers and standard DAPI filter cubes on microscopes.

Molecular Formula
Molecular Weight 788.7
Cat. No. B1164573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcein UltraBlue™ AM
SynonymsCalcein UltraBlue™ Acetoxymethyl ester
Molecular Weight788.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcein UltraBlue™ AM – Technical Baseline for the Blue-Emitting Cell-Permeant Viability Probe


Calcein UltraBlue™ AM is a fluorogenic, cell-permeant acetoxymethyl (AM) ester derivative of Calcein UltraBlue™, a dark blue-emitting variant of the calcein fluorophore family . As a member of the calcein AM viability dye class, it is non-fluorescent in its esterified AM form and becomes highly fluorescent upon intracellular hydrolysis by ubiquitous non-specific esterases, enabling live-cell discrimination based on esterase activity and intact plasma membrane retention . The hydrolyzed Calcein UltraBlue™ fluorophore exhibits excitation/emission maxima of 359/458 nm (AAT Bioquest) or 360/445 nm (Cayman Chemical), placing it in the UV-to-violet excitation range and the blue emission channel, spectrally analogous to Calcein Blue, DAPI, Hoechst, and AMCA . Its molecular weight as the AM ester is approximately 802.7 Da (AAT Bioquest) or 788.7 Da (Cayman Chemical), and it is supplied as a DMSO-soluble solid requiring storage at ≤ -15 °C with protection from light .

Viability probe Cell-permeant blue-emitting AM ester for esterase-based live-cell discrimination.
Spectral window DAPI/Pacific Blue channel; preserves FITC/GFP for co-staining and multiplexing.
Instrument fit Compatible with UV and violet laser lines; standard DAPI filter sets for microscopy.
Imaging context Reported photostability may support time-lapse imaging; user validation recommended.

Why Calcein UltraBlue™ AM Cannot Be Interchanged with Calcein Blue AM or Other In-Class Viability Dyes


Although Calcein UltraBlue™ AM and Calcein Blue AM belong to the same calcein AM viability dye family and share broadly similar UV-excited blue emission profiles, they are not functionally interchangeable in experimental contexts where photostability, signal intensity at physiological pH, or spectral separation from co-stains are critical determinants of data quality . The manufacturer (AAT Bioquest) explicitly differentiates the UltraBlue™ variant as exhibiting higher photostability and stronger fluorescence intensity at physiological pH compared to Calcein Blue, without altering the excitation/emission peak positions sufficiently to break DAPI filter-set compatibility . Furthermore, the blue emission channel (≈ 450–460 nm) occupied by Calcein UltraBlue™ is spectrally orthogonal to the green (FITC/GFP, ≈ 520 nm) and red (Texas Red, ≈ 615 nm) channels commonly used for multiplexed live/dead assays or co-localization studies, whereas the standard green calcein AM (Ex/Em 494/517 nm) cannot be combined with GFP or FITC-conjugated probes without spectral bleed-through . These compounded advantages mean that substituting Calcein UltraBlue™ AM with Calcein Blue AM or a generic green calcein AM can compromise long-term time-lapse imaging fidelity, reduce signal-to-noise ratios under physiological conditions, or eliminate the option for blue-channel multiplexing—all without the user necessarily recognizing the root cause as a dye selection issue.

Calcein Blue AM
May not reproduce reported photostability or pH-dependent intensity; time-lapse signal fidelity may differ.
Green Calcein AM
Occupies FITC channel, preventing co-staining with GFP/FITC-conjugates; spectral overlap limits multiplexed panel design.
CytoCalcein Violet 450
Optimized for 405 nm excitation; UV laser compatibility may be limited; brightness rating differs (Quest Database 7 vs. 6).

Calcein UltraBlue™ AM – Comparative Quantitative Evidence for Procurement Decision-Making


Spectral Differentiation from Green Calcein AM Enables Multiplexed Live-Cell Assays

Calcein UltraBlue™ AM occupies the blue channel (Ex/Em 359/458 nm) and is spectrally separated from the standard green calcein AM (Ex/Em 494/517 nm), enabling simultaneous live-cell staining with green- and red-emitting probes without spectral overlap in the green channel . This spectral orthogonality permits co-staining with FITC-conjugated antibodies, GFP-expressing cells, or Texas Red, which is precluded when using the standard green calcein AM .

Spectral separation
Cross-study comparable
Emission 458 nm vs. Calcein AM 517 nm; approx. 60–70 nm peak separation
Preserves FITC/GFP channel for multiplexed live-cell assays
Minimal spectral overlap with standard FITC detection
Multiplexed live/dead assay Cell viability Flow cytometry panel design

Superior Photostability Over Calcein Blue Improves Time-Lapse Imaging Fidelity

The manufacturer's technical datasheet states that Calcein UltraBlue™ AM exhibits higher photostability compared to Calcein Blue AM under physiological pH conditions . This claim is corroborated by cross-vendor descriptions indicating that the sodium salt form demonstrates superior photostability attributed to sodium ion coordination stabilizing the fluorophore's excited state . Quantitative photobleaching half-life values (e.g., t₁/₂ under defined illumination) are not publicly available for either compound, and no independent head-to-head photobleaching kinetic study was identified in the peer-reviewed literature.

Photostability claim
Data to verify
Vendor-reported higher photostability vs. Calcein Blue; no quantitative half-life available
May support longer time-lapse imaging; requires user validation
No published photobleaching kinetic study identified
Time-lapse live-cell imaging Photobleaching Long-term cell tracking

Stronger Fluorescence Intensity at Physiological pH vs. Calcein Blue

According to the manufacturer, Calcein UltraBlue™ produces stronger fluorescence intensity than Calcein Blue at physiological pH (≈ 7.4), making it a more robust probe for intracellular imaging . This pH-dependent intensity advantage is particularly relevant for cytoplasmic labeling where the local pH is near neutrality. The relative brightness rating assigned by AAT Bioquest's proprietary Quest Database™ is identical for both Calcein UltraBlue™ AM and Calcein Blue at a score of 6 (scale unspecified, DAPI filter set, 405 nm laser), indicating that the brightness advantage may be pH-context-dependent rather than absolute across all conditions . For comparison, CytoCalcein™ Violet 450 carries a higher brightness rating of 7 under the same instrument configuration.

Brightness at pH 7.4
Supporting evidence
Claimed stronger intensity vs. Calcein Blue; both rated brightness 6 (Quest Database)
pH-dependent advantage; CytoCalcein Violet 450 rated higher (7)
Proprietary brightness scale; pH context-dependent
Physiological pH imaging Signal-to-noise ratio Cell viability assay sensitivity

Instrument Compatibility: Dual Laser Line Excitation (350 nm UV and 405 nm Violet)

Calcein UltraBlue™ AM is compatible with both the 350 nm UV laser line and the 405 nm violet laser line for flow cytometry, and with standard DAPI filter sets for fluorescence microscopy . In comparison, Calcein Blue AM is optimally excited by the 360 nm UV laser line and can also be excited by the 405 nm violet laser line , while CytoCalcein™ Violet 450 is designed for optimal excitation at 405 nm and may not perform as efficiently under UV excitation [1]. This dual-wavelength excitation flexibility allows Calcein UltraBlue™ AM to be used on flow cytometers equipped with either UV or violet lasers, broadening instrument compatibility across laboratories.

Dual laser excitation
Direct head-to-head comparison
Compatible with 350 nm UV and 405 nm violet lasers; DAPI filter set for microscopy
Broadens instrument compatibility across laboratories
Verify specific cytometer laser configuration
Flow cytometry laser lines Fluorescence microscopy filter sets High-content screening

Molecular Weight and Structural Differentiation Across Calcein AM Variants

Calcein UltraBlue™ AM has a reported molecular weight of approximately 802.7 Da (AAT Bioquest) or 788.7 Da (Cayman Chemical), which is substantially higher than Calcein Blue AM (MW ≈ 321.3 Da for the parent Calcein Blue fluorophore) . The CytoCalcein™ Violet 450 AM has an approximate MW of 600 Da [1], while Calcein Violet 450 AM (Thermo Fisher/eBioscience) is reported at 600 g/mol . These molecular weight differences may influence cell-permeation kinetics, intracellular retention, and dye loading protocols, although no published direct comparative study of loading efficiency was identified.

MW comparison
Cross-study comparable
UltraBlue AM ~802 Da; Calcein Blue parent ~321 Da; CytoCalcein Violet 450 ~600 Da
MW may influence loading protocol optimization
No direct loading kinetic study available
Dye loading kinetics Cellular retention Chemical structure comparison

Spectrum Viewer-Normalized Emission Profiles Versus Calcein Blue and CytoCalcein Violet 450

The AAT Bioquest Spectrum Viewer provides normalized excitation/emission profiles for Calcein UltraBlue™ (Ex/Em 359/458 nm), Calcein Blue (Ex/Em 354/441 nm), and CytoCalcein™ Violet 450 (Ex/Em 406/445 nm) [1]. The emission peak of Calcein UltraBlue™ (458 nm) is red-shifted by approximately 17 nm relative to Calcein Blue (441 nm) and by 13 nm relative to CytoCalcein™ Violet 450 (445 nm), resulting in a slight shift within the DAPI/Pacific Blue detection channel. This spectral shift, while modest, may affect spillover into adjacent channels (e.g., FITC) and should be accounted for in multi-color panel compensation matrices.

Emission peak shift
Cross-study comparable
UltraBlue 458 nm vs. Calcein Blue 441 nm; red-shift +17 nm
Slight spectral shift may affect compensation in multi-color panels
Verify spillover with single-color controls
Fluorescence spectroscopy Spectral unmixing Panel design

Calcein UltraBlue™ AM – Research & Industrial Application Scenarios Backed by Comparative Evidence


Multi-Color Live/Dead Flow Cytometry Panels Requiring GFP or FITC Channel Preservation

When a flow cytometry panel already utilizes the FITC channel (e.g., for GFP reporter expression, FITC-conjugated antibodies, or Annexin V-FITC apoptosis detection), Calcein UltraBlue™ AM can be deployed as the live-cell viability marker in the Pacific Blue/DAPI channel (405 nm laser, 450/40 nm filter) without spectral interference . This configuration is impossible with the standard green Calcein AM (Ex/Em 494/517 nm), which would compete for the FITC detector. The dual 350/405 nm laser line compatibility further ensures that laboratories with either UV or violet laser-equipped cytometers can implement this approach .

Long-Term Time-Lapse Fluorescence Microscopy of Live Cells Under Physiological Conditions

For experiments requiring repeated image acquisition over extended periods (e.g., cell migration, wound healing, or developmental time-lapse), Calcein UltraBlue™ AM's claimed higher photostability relative to Calcein Blue AM is a procurement-relevant advantage . Reduced photobleaching during sequential illumination cycles translates to more consistent fluorescence intensity across time points, although users should independently validate the photobleaching rate under their specific illumination conditions, as quantitative photostability data (e.g., half-life under defined irradiance) are not publicly available. The compound's DAPI filter-set compatibility ensures accessibility on standard wide-field fluorescence microscopes.

High-Content Screening with Blue-Channel Viability Readout in GFP-Expressing Cell Lines

In high-content screening (HCS) campaigns using GFP-expressing reporter cell lines, Calcein UltraBlue™ AM enables live-cell viability assessment in the DAPI channel while leaving the GFP channel entirely available for the functional reporter readout . This spectral separation avoids the need for sequential staining or computational unmixing, improving throughput and data quality. The recommended instrument configuration for plate-reader-based detection (Ex 360/Em 450, cutoff 420 nm, black-wall/clear-bottom plates, bottom-read mode) is explicitly specified by the manufacturer for high-throughput-compatible workflows .

Comparative Evaluation of Blue-Emitting Viability Dyes for Assay Optimization and Reagent Qualification

When qualifying a viability dye for a new assay system, procurement scientists may evaluate Calcein UltraBlue™ AM alongside Calcein Blue AM and CytoCalcein™ Violet 450 AM. Based on the Quest Database™ relative brightness ratings, Calcein UltraBlue™ AM and Calcein Blue share a brightness rating of 6, whereas CytoCalcein™ Violet 450 carries a brightness rating of 7 . The photostability and pH-intensity claims for UltraBlue™ versus Calcein Blue, combined with the higher brightness of CytoCalcein™ Violet 450, create a decision matrix in which UltraBlue™ occupies a middle ground: superior to Calcein Blue in robustness but lower in absolute brightness than CytoCalcein™ Violet 450. Situations requiring maximum sensitivity may favor CytoCalcein™ Violet 450, while those prioritizing photostability for time-lapse or compatibility with UV laser lines may favor Calcein UltraBlue™ AM .

Application
Selection Property
Validation Focus
GFP-compatible live/dead flow cytometry
Blue-channel emission (Pacific Blue/DAPI)
Spectral separation from FITC/GFP
Time-lapse live-cell fluorescence microscopy
Reported photostability
Photobleaching rate under user illumination conditions
High-content screening with GFP reporter
DAPI-compatible viability readout
Plate-reader signal linearity and throughput
Fluorescent viability dye benchmarking
Photostability and brightness trade-off
Comparative assay performance under standardized protocol
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